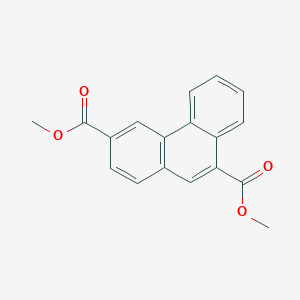

Dimethyl phenanthrene-3,9-dicarboxylate

Description

Dimethyl phenanthrene-3,9-dicarboxylate is a polycyclic aromatic compound featuring a phenanthrene core substituted with two methyl ester groups at the 3- and 9-positions. Phenanthrene derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and antiviral properties . The dimethyl ester functionalization enhances solubility and modulates reactivity, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No. |

7473-78-1 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

dimethyl phenanthrene-3,9-dicarboxylate |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)12-8-7-11-9-16(18(20)22-2)14-6-4-3-5-13(14)15(11)10-12/h3-10H,1-2H3 |

InChI Key |

YODSALJKFGIDPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and functional differences between dimethyl phenanthrene-3,9-dicarboxylate and related compounds:

2.2 Key Differences in Activity and Reactivity

- Antimicrobial vs. Antitumor Activity: While this compound’s activity is inferred from structurally similar phenanthrene derivatives with antimicrobial properties (e.g., N,N-diacetylamino-phenanthrenes in ) , fluoranthene-based dicarboxylates exhibit potent antitumor effects. For example, bis(3-diethylaminopropyl)fluoranthene-3,9-dicarboxylate inhibits Ehrlich carcinoma growth by 93% . This disparity highlights how core aromatic systems (phenanthrene vs. fluoranthene) influence biological targets.

- Antiviral Activity : The pentacyclic dimethyl ester in demonstrates activity against vaccinia virus, a poxvirus, due to its rigid polycyclic framework mimicking viral entry inhibitors . This compound lacks reported antiviral data, suggesting that ring saturation and substitution patterns critically affect this activity.

- Solubility and Bioavailability : The partially hydrogenated phenanthrene derivative (8a-ethyl-3-fluoro-tetrahydrophenanthrene dicarboxylate) exists as a yellow oil with variable solubility, which may limit its therapeutic utility compared to more polar esters .

Research Findings and Implications

- Antimicrobial Potential: Phenanthrene derivatives with electron-withdrawing groups (e.g., esters, nitriles) exhibit enhanced antimicrobial activity due to increased membrane permeability . This compound’s ester groups may similarly improve bioavailability.

- Structural Flexibility : Fluoranthene-based dicarboxylates () show broader activity spectra (antitumor, antibacterial) compared to phenanthrene analogs, likely due to their extended π-conjugation and alkylamine side chains enhancing cellular uptake .

- Hydrogenation Effects : Partial hydrogenation of the phenanthrene core () reduces aromaticity, altering solubility and reactivity. This modification could mitigate toxicity but may also diminish antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.